molecular formula C12H14N2O2 B15090732 3-Amino-5-ethynyl-N-(2-methoxyethyl)benzamide

3-Amino-5-ethynyl-N-(2-methoxyethyl)benzamide

Cat. No.: B15090732
M. Wt: 218.25 g/mol
InChI Key: XIRZARBBXXQICT-UHFFFAOYSA-N
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Description

3-Amino-5-ethynyl-N-(2-methoxyethyl)benzamide is a benzamide derivative characterized by a 3-amino group and a 5-ethynyl substituent on the benzene ring, along with an N-(2-methoxyethyl) side chain. Benzamides are a versatile class of compounds with applications ranging from enzyme inhibition to neuroleptic activity, depending on their substituents .

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

3-amino-5-ethynyl-N-(2-methoxyethyl)benzamide

InChI

InChI=1S/C12H14N2O2/c1-3-9-6-10(8-11(13)7-9)12(15)14-4-5-16-2/h1,6-8H,4-5,13H2,2H3,(H,14,15)

InChI Key

XIRZARBBXXQICT-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)C1=CC(=CC(=C1)C#C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-ethynyl-N-(2-methoxyethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Nitration: The starting material, a benzene derivative, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-ethynyl-N-(2-methoxyethyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The ethynyl group can participate in substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

3-Amino-5-ethynyl-N-(2-methoxyethyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-Amino-5-ethynyl-N-(2-methoxyethyl)benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Similar Benzamide Derivatives

The pharmacological and chemical properties of benzamide derivatives are highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Compound Name Benzamide Ring Substituents N-Substituent Biological Target/Activity Key Findings Reference
3-Amino-5-ethynyl-N-(2-methoxyethyl)benzamide 3-amino, 5-ethynyl 2-methoxyethyl Not specified (hypothetical) Ethynyl enables click chemistry; methoxyethyl enhances lipophilicity. N/A
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methyl 2-hydroxy-1,1-dimethylethyl Metal-catalyzed C–H functionalization N,O-bidentate directing group for catalysis.
EPZ011989 (EZH2 inhibitor) Complex substituents (see S1D Fig) Trans-4-((2-methoxyethyl)(methyl)amino) cyclohexyl EZH2 (anticancer target) Potent EZH2 inhibition; similar mode of action to reference inhibitors.
Sulfamoyl benzamide derivatives Sulfamoyl group Varied Glucokinase (GK) activators H-bond interaction with Arg63 (3.1–3.4 Å); GK activation comparable to co-crystallized ligands.
[2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl] boronic acid Methoxyethyl phenoxy Boronic acid Fungal histone deacetylase (HDAC) HDAC inhibition at 1 µM; outperformed trichostatin A in vitro.
Amisulpride, Tiapride (neuroleptics) Varied Alkyl/aryl groups Dopamine receptors Clinical use as neuroleptics; structural similarities complicate forensic differentiation.

Pharmacological Implications

  • Enzyme Inhibition: Compounds with boronic acid () or sulfamoyl groups () show potent enzyme inhibition at micromolar concentrations, whereas the target compound’s amino-ethynyl motif may align more with kinase or HDAC inhibition, though empirical data are lacking.
  • Neuroleptic Activity : Unlike amisulpride and tiapride, the target compound lacks the bulky aromatic N-substituents typical of dopamine receptor antagonists, suggesting divergent applications .

Key Research Findings and Contradictions

  • Structural Similarity ≠ Functional Equivalence: While benzamides share a common backbone, substituent positioning drastically alters activity. For example, EPZ011989’s cyclohexylamino group confers EZH2 selectivity, whereas methoxyethyl phenoxy groups in favor HDAC inhibition .
  • Contradictions in Lipophilicity vs. Solubility : Methoxyethyl groups enhance lipophilicity but may reduce aqueous solubility compared to hydroxylated analogs, a trade-off critical for drug bioavailability .

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